molecular formula C10H25NO3P2S3 B14302553 Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate CAS No. 112474-47-2

Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate

Katalognummer: B14302553
CAS-Nummer: 112474-47-2
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: YRSBNMBKMASPRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate is an organophosphorus compound known for its unique structure and properties. This compound is characterized by the presence of a phosphorimidotrithioate group, which includes phosphorus, nitrogen, sulfur, and oxygen atoms. It is used in various scientific and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

The synthesis of Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate typically involves multiple steps, including the reaction of triethyl phosphite with other reagents under controlled conditions. The synthetic routes can be categorized into several methods such as salt elimination, oxidative cross-coupling, azide reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile reactions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different phosphorus-containing products.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphorimidotrithioate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Triethyl N-(diethoxyphosphoryl)phosphorimidotrithioate can be compared with other organophosphorus compounds such as:

Eigenschaften

CAS-Nummer

112474-47-2

Molekularformel

C10H25NO3P2S3

Molekulargewicht

365.5 g/mol

IUPAC-Name

diethoxyphosphorylimino-tris(ethylsulfanyl)-λ5-phosphane

InChI

InChI=1S/C10H25NO3P2S3/c1-6-13-15(12,14-7-2)11-16(17-8-3,18-9-4)19-10-5/h6-10H2,1-5H3

InChI-Schlüssel

YRSBNMBKMASPRC-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(N=P(SCC)(SCC)SCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.